molecular formula C12H12BrN3O B14419329 Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- CAS No. 85723-93-9

Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-

Cat. No.: B14419329
CAS No.: 85723-93-9
M. Wt: 294.15 g/mol
InChI Key: PMMGHPJPQKROLX-UHFFFAOYSA-N
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Description

Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-: is a chemical compound with the molecular formula C13H14BrN3O It is a derivative of benzamide, featuring a pyrazole ring substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

  • Substituted pyrazoles
  • Oxidized or reduced derivatives of the original compound
  • Coupled aromatic compounds

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups in the pyrazole ring can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 4-Bromo-N-methylbenzamide
  • 4-Bromo-N,N-dimethylbenzamide
  • N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide

Uniqueness: Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- is unique due to the presence of both bromine and methyl groups on the pyrazole ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

85723-93-9

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

N-(4-bromo-2,5-dimethylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H12BrN3O/c1-8-10(13)11(16(2)15-8)14-12(17)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17)

InChI Key

PMMGHPJPQKROLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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